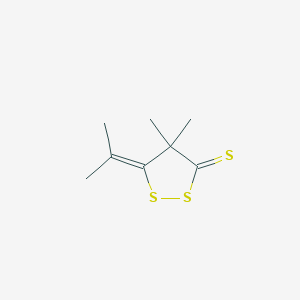
4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione: is an organic compound characterized by its unique structure, which includes a dithiolane ring and a thione group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dithiolane derivative with a thione precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in protein function and activity. This interaction is mediated by the thione group, which is highly reactive towards nucleophiles.
類似化合物との比較
4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione: can be compared with other dithiolane and thione-containing compounds:
4,4-Dimethyl-5-(propan-2-ylidene)non-2-yne: Similar in structure but lacks the thione group.
3-Isopropoxy-4,4-dimethyl-5-(propan-2-ylidene)-1,2-dithiolane: Contains an additional isopropoxy group, which alters its reactivity and applications.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
919525-49-8 |
|---|---|
分子式 |
C8H12S3 |
分子量 |
204.4 g/mol |
IUPAC名 |
4,4-dimethyl-5-propan-2-ylidenedithiolane-3-thione |
InChI |
InChI=1S/C8H12S3/c1-5(2)6-8(3,4)7(9)11-10-6/h1-4H3 |
InChIキー |
AERUFCFXUJXIGE-UHFFFAOYSA-N |
正規SMILES |
CC(=C1C(C(=S)SS1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12626390.png)
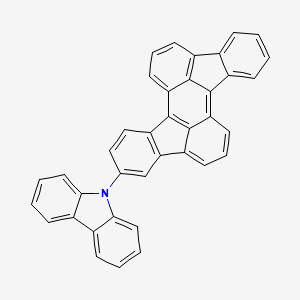
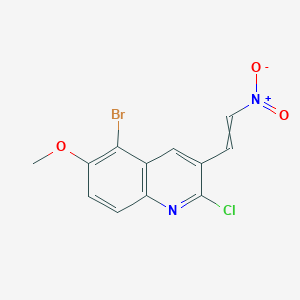
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine](/img/structure/B12626422.png)
![2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12626429.png)
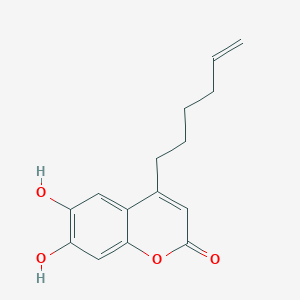
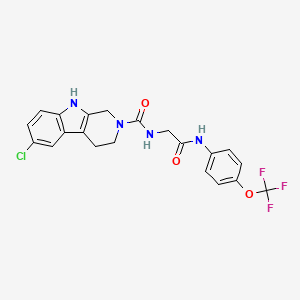
![5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide](/img/structure/B12626448.png)
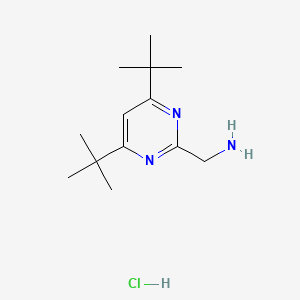
![4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B12626451.png)
![2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine](/img/structure/B12626458.png)
![5-Ethynyl-3,3-dimethyl-5-[(prop-2-en-1-yl)oxy]octa-1,7-diene](/img/structure/B12626476.png)


